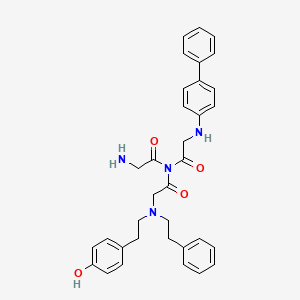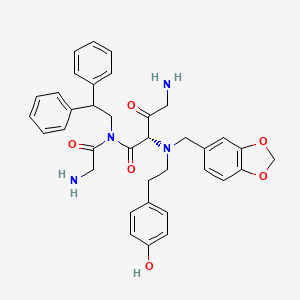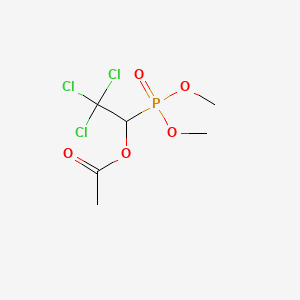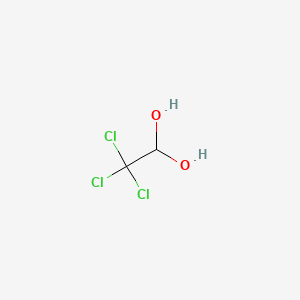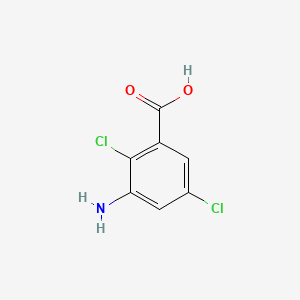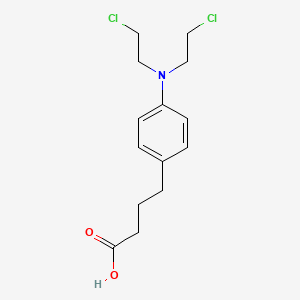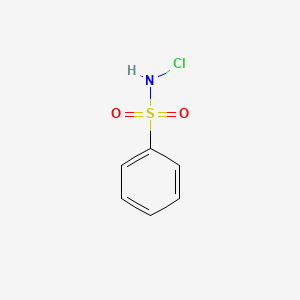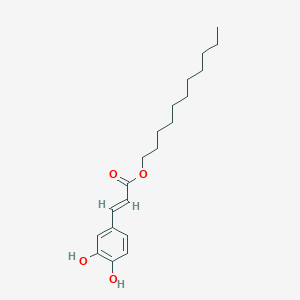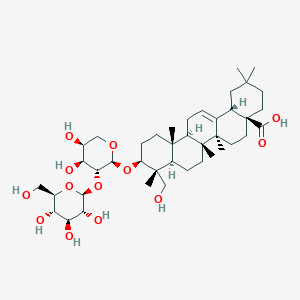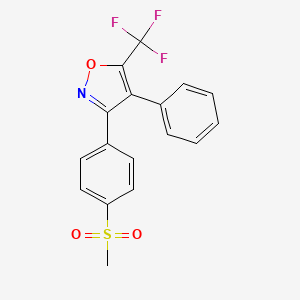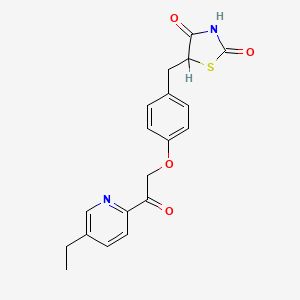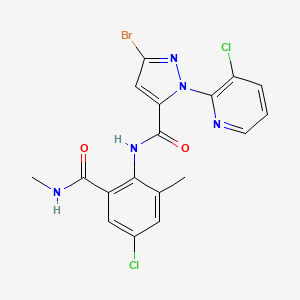
氯虫苯甲酰胺
概述
描述
Chlorantraniliprole is an insecticide of the ryanoid classes . It was developed worldwide by DuPont and belongs to a class of selective insecticides featuring a novel mode of action to control a range of pests . It controls moth and butterfly caterpillars (larvae), some beetles, and “true” bugs like aphids and spittlebugs .
Synthesis Analysis
Chlorantraniliprole is synthesized by the reaction of 3-bromo-1-(3-chloropyridin-2-pyridinyl)-1H-pyrazole-5-carboxylic acid with 2-amino-5-chloro-3-methylbenzoic acid . The structure of the target compound was confirmed by 1H NMR .Molecular Structure Analysis
The molecular formula of Chlorantraniliprole is C18H14BrCl2N5O2 . Its molecular weight is 470.11 .Chemical Reactions Analysis
The hydrolysis reactions of Chlorantraniliprole were investigated in sterile buffer solutions at pH 4, 7, and 9. The reactions observed were intramolecular cyclizations and rearrangements instead of the anticipated amide hydrolysis to carboxylic acids .Physical And Chemical Properties Analysis
Chlorantraniliprole has a low aqueous solubility and a low volatility . It tends to be highly persistent in the environment .科学研究应用
Application in Rice Fields
Scientific Field
Agriculture, Pest Control
Summary of the Application
Chlorantraniliprole is a broad-spectrum insecticide that has been widely used to control pests in rice fields . It is used against pests like Cnaphalocrocis medinalis, Nilaparvata lugens Stal, and Chilo suppressalis .
Methods of Application
A low-cost and scalable wet media milling technique was employed to prepare a chlorantraniliprole nanosuspension . The nanosuspension exhibited superior dispersibility, as well as superior foliar wetting and retention performances, which further enhanced its bioavailability against pests .
Results or Outcomes
The nanosuspension dosage could be reduced by about 40% while maintaining a comparable efficacy to that of the commercial suspension concentrate (SC) . The chlorantraniliprole nanosuspension showed lower residual properties, a lower toxicity to non-target zebrafish, and a smaller effect on rice quality .
Application in Lychee Production
Scientific Field
Agriculture, Food Safety
Summary of the Application
Chlorantraniliprole is used in lychee production for pest control . A study was conducted to investigate chlorantraniliprole’s dissipation, risk assessment, and residue distribution in whole lychee fruit and its pulp .
Methods of Application
A method employing high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) was developed to investigate chlorantraniliprole’s dissipation, risk assessment, and residue distribution in whole lychee fruit and its pulp .
Results or Outcomes
Terminal residue concentrations in whole litchi and pulp were determined as 0.008–0.45 mg/kg and ≤0.001 mg/kg . The potential chronic risk posed by chlorantraniliprole to humans was non-negligible, as indicated by the risk quotient (RQ) value not exceeding 1 .
Application in Controlling Spodoptera litura
Scientific Field
Entomology, Pest Control
Summary of the Application
Chlorantraniliprole has been found to be highly toxic to Spodoptera litura, a serious pest of many agricultural crops . It can be used as an alternative insecticide in the attracticide for controlling S. litura moths .
Methods of Application
The study involved screening 15 commonly used insecticides for toxicity against S. litura moths .
Results or Outcomes
Chlorantraniliprole was found to have the highest levels of toxicity (LC50 of 0.56 mg a.i. L−1) . After exposure to the low lethal concentration LC50 of chlorantraniliprole, fecundity of the moths was substantially reduced .
Application in Cotton Fields
Summary of the Application
Chlorantraniliprole is used in cotton fields to control pests like the black cutworm, Agrotis ipsilon, and the bollworm, Helicoverpa zea .
Methods of Application
Foliar applications of Chlorantraniliprole were applied at different rates for leaves . The residual concentrations of Chlorantraniliprole were detected in the leaves up to 28 days after treatment .
Results or Outcomes
The application of Chlorantraniliprole in open field conditions was found to be harmless to natural enemies like coccinellids and spiders . After 52 generations of selection with Chlorantraniliprole, about 48.17-fold resistance was observed .
Application on Plutella xylostella
Summary of the Application
Chlorantraniliprole has been used to control Plutella xylostella, also known as the diamondback moth .
Methods of Application
Studies were conducted to investigate the resistance development of P. xylostella to Chlorantraniliprole .
Results or Outcomes
The results showed that the resistance of P. xylostella to Chlorantraniliprole has become increasingly serious . However, the resistant ratio (RR) of P. xylostella to Chlorantraniliprole decreased from 423.95- to 316.42-fold, compared with the same generation of control larvae .
Application in Vegetable Crops
Summary of the Application
Chlorantraniliprole is a broad-spectrum insecticide that has been used in various vegetable crops including potatoes, sugar beets, lettuce, broccoli, soybeans, tomatoes, cucumbers, oranges, apples, pears, peaches, almonds, rice grain, wheat grain, wheat hay, corn stover, alfalfa forage, cottonseed, grapes, and corn grain .
Methods of Application
The application methods vary depending on the specific crop. For example, in lychee production, a method employing high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) was developed to investigate chlorantraniliprole’s dissipation, risk assessment, and residue distribution in whole lychee fruit and its pulp .
Results or Outcomes
The results showed that the potential chronic risk posed by chlorantraniliprole to humans was non-negligible, as indicated by the risk quotient (RQ) value not exceeding 1 . Therefore, this study provides significant fresh data about the safe application of chlorantraniliprole in the production of various crops .
Application in Apple Orchards
Summary of the Application
Chlorantraniliprole is used in apple orchards to control pests like the green apple aphid and the codling moth, Cydia pomonella . It has been found to not impact the abundance or diversity of the aphidophagous guild .
Methods of Application
The study involved investigating the impact of Chlorantraniliprole on the aphidophagous guild and the repercussions on the biological control on the most common secondary pest in apple orchards, green aphids Aphis spp (Hemiptera: Aphididae) .
Results or Outcomes
The use of Chlorantraniliprole did not impact the abundance or diversity of the aphidophagous guild . The biological control of green aphids was not impacted by the insecticide .
Application on Tuta absoluta
Summary of the Application
Chlorantraniliprole has been used to control Tuta absoluta, also known as the tomato leaf miner .
Methods of Application
Studies were conducted to investigate the effectiveness of Chlorantraniliprole in suppressing the tomato leaf miner population collected from the southern area of Bosnia and Herzegovina .
Results or Outcomes
The concentrations of applied insecticides had different effectiveness against Tuta absoluta . Insecticides based on active substances: Chlorantraniliprole, Methoxyfenozide and Emamectin benzoate, which were applied in two different concentrations, had no significant effect on reducing the resistance of Tuta absoluta .
Application in Vineyards
Summary of the Application
Chlorantraniliprole is a broad-spectrum insecticide that has been used in various vineyards .
Methods of Application
The application methods vary depending on the specific crop. For example, in wine production, a method employing high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) was developed to investigate chlorantraniliprole’s dissipation, risk assessment, and residue distribution in wines .
Results or Outcomes
The results showed that the potential chronic risk posed by chlorantraniliprole to humans was non-negligible, as indicated by the risk quotient (RQ) value not exceeding 1 . Therefore, this study provides significant fresh data about the safe application of chlorantraniliprole in the production of various crops .
安全和危害
未来方向
The potential chronic risk posed by Chlorantraniliprole to humans is non-negligible, as indicated by the risk quotient (RQ) value not exceeding 1 . Therefore, this study provides significant fresh data about the safe application of Chlorantraniliprole in the production of lychee, which will help China develop maximum residual limits (MRLs) .
属性
IUPAC Name |
5-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrCl2N5O2/c1-9-6-10(20)7-11(17(27)22-2)15(9)24-18(28)13-8-14(19)25-26(13)16-12(21)4-3-5-23-16/h3-8H,1-2H3,(H,22,27)(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOVNZZNOMJUBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrCl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044345 | |
| Record name | Chlorantraniliprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Solubility in acetone 3.4, acetonitrile 0.71, dichloromethane 2.48, ethyl acetate 1.14, methanol 1.71 (all in g/L), In water, 0.9-1.0 mg/L at 20 °C, pH 7 | |
| Record name | Chlorantraniliprole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1589 (95.9%); 1.507 (99.2%) at 20 °C | |
| Record name | Chlorantraniliprole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Chlorantraniliprole is a novel anthranilic diamide insecticide that functions via activation of the insect ryanodine receptors within the sarcoplasmic reticulum causing impaired regulation of muscle contraction. Ryanodine receptor channels regulate the release of internal calcium stores and are important in muscle contraction. Sustained release of calcium levels within the cytosol leads to muscle contraction, paralysis and eventual death of the organism. While insects possess a single form of the ryanodine receptor distributed in muscle and neuronal tissue, mammals possess three forms which are widely distributed in muscle and nonmuscle tissues. Chlorantraniliprole, along with other anthranilic diamide compounds tested, exhibits >500-fold in vitro differential selectivity for insect ryanodine receptors over those of the mammals. | |
| Record name | Chlorantraniliprole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Chlorantraniliprole | |
Color/Form |
Fine, crystalline, off-white powder | |
CAS RN |
500008-45-7 | |
| Record name | Chlorantraniliprole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500008-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorantraniliprole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500008457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorantraniliprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORANTRANILIPROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/622AK9DH9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chlorantraniliprole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
208-210 °C | |
| Record name | Chlorantraniliprole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


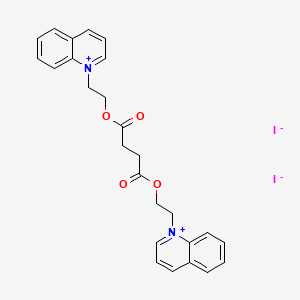
![N-{(1s,2r)-2-Hydroxy-1-[(Hydroxyamino)carbonyl]propyl}-4-{[4-(Morpholin-4-Ylmethyl)phenyl]ethynyl}benzamide](/img/structure/B1668622.png)
